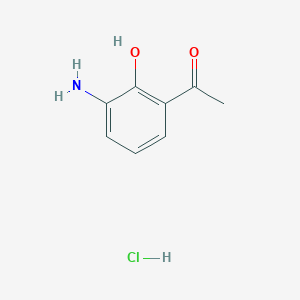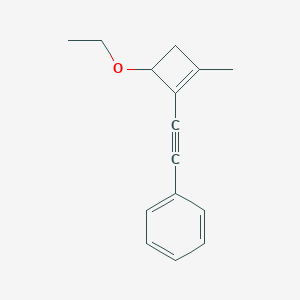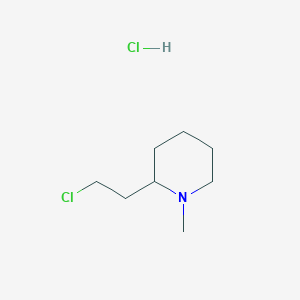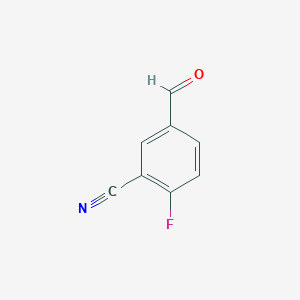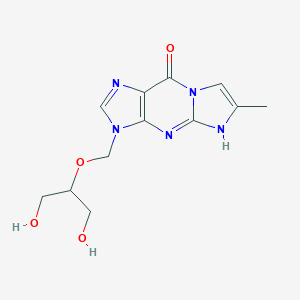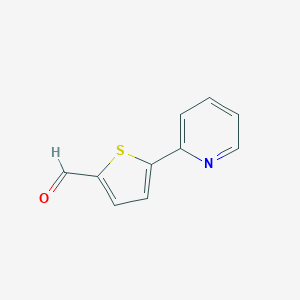
5-(Pyridin-2-yl)thiophene-2-carbaldehyde
Overview
Description
5-(Pyridin-2-yl)thiophene-2-carbaldehyde: is an organic compound with the molecular formula C10H7NOS It consists of a thiophene ring substituted with a pyridin-2-yl group and an aldehyde functional group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and thiophene derivatives.
Formation of Intermediate: A common method involves the formation of an intermediate compound through a coupling reaction between pyridine and thiophene derivatives.
Aldehyde Introduction: The intermediate is then subjected to formylation reactions to introduce the aldehyde group at the 2-position of the thiophene ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature and Pressure: Control of temperature and pressure to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 5-(Pyridin-2-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products:
Oxidation: Formation of 5-(Pyridin-2-yl)thiophene-2-carboxylic acid.
Reduction: Formation of 5-(Pyridin-2-yl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand: Acts as a ligand in coordination chemistry for the preparation of metal complexes.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of pharmaceutical compounds due to its unique structure.
Biological Probes: Utilized in the design of biological probes for studying cellular processes.
Industry:
Materials Science: Employed in the development of organic semiconductors and other advanced materials.
Corrosion Inhibitors: Used in the formulation of corrosion inhibitors for industrial applications.
Mechanism of Action
The mechanism of action of 5-(Pyridin-2-yl)thiophene-2-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways: It may modulate specific biochemical pathways, leading to desired biological effects.
Comparison with Similar Compounds
5-(Pyridin-2-yl)thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-(Pyridin-2-yl)thiophene-2-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
Uniqueness:
Functional Group: The presence of the aldehyde group at the 2-position of the thiophene ring makes 5-(Pyridin-2-yl)thiophene-2-carbaldehyde unique compared to its analogs.
Reactivity: The aldehyde group imparts distinct reactivity, allowing for specific chemical transformations not possible with other functional groups.
Properties
IUPAC Name |
5-pyridin-2-ylthiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-7-8-4-5-10(13-8)9-3-1-2-6-11-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGVVFZWHTULBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345516 | |
| Record name | 5-(Pyridin-2-yl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132706-12-8 | |
| Record name | 5-(Pyridin-2-yl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B141184.png)
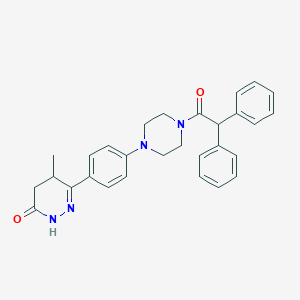
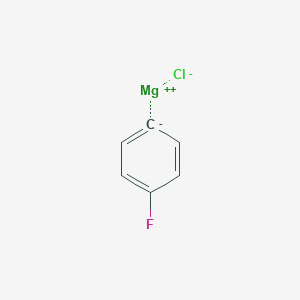
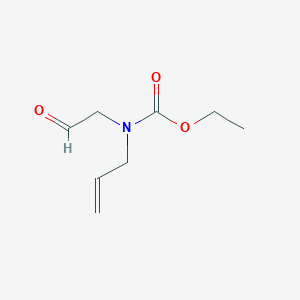
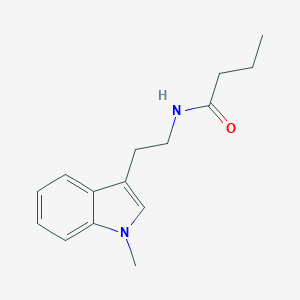
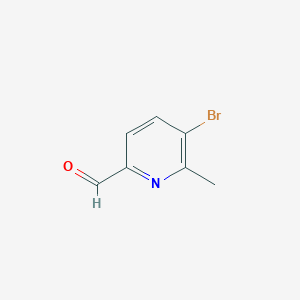

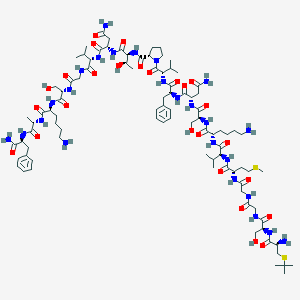
![2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine](/img/structure/B141204.png)
